Flamprop-m-methyl
CAS No.: 63729-98-6
Cat. No.: VC1829694
Molecular Formula: C17H15ClFNO3
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63729-98-6 |
|---|---|
| Molecular Formula | C17H15ClFNO3 |
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |
| Standard InChI | InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1 |
| Standard InChI Key | RBNIGDFIUWJJEV-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
| SMILES | CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
| Melting Point | 85.0 °C |
Introduction
Chemical Identification and Structure
Flamprop-M-methyl is identified by the chemical name methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate and the CAS registry number 63729-98-6 . This compound is the biologically active isomer of Flamprop-methyl (CAS: 52756-25-9), with the "M" designation referring to its specific stereochemistry . Structurally, Flamprop-M-methyl contains a single defined stereocenter, giving it unique chemical and biological properties .
The compound's molecular formula is C₁₇H₁₅ClFNO₃, revealing a complex organic structure containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms . Flamprop-M-methyl is also known by several synonyms, including D-Mataven and R-Flamprop-methyl, which are sometimes used in agricultural contexts .
Physical and Chemical Properties
Flamprop-M-methyl possesses distinct physical and chemical properties that influence its behavior in biological systems and environmental matrices. These properties are summarized in the following table:
The compound's moderate XLogP3 value of 3.2 indicates a degree of lipophilicity that allows for penetration of plant cuticles while still maintaining sufficient water solubility for formulation and application . The presence of four hydrogen bond acceptors contributes to its capability to interact with biological targets within plant cells .
Mechanism of Action
Antimicrotubule Properties
Flamprop-M-methyl exhibits a novel antimicrotubule mechanism of action that distinguishes it from other herbicides in its class. Research has demonstrated that this compound affects plant growth by disrupting mitotic processes in meristematic tissues .
When seedlings are treated with 50 μM of Flamprop-M-methyl, cell division activity in meristematic root tip cells ceases within 4 hours of application . The compound's primary effect is the severe disturbance of spindle and phragmoblast microtubule orientation, leading to defective spindle and phragmoblast structures that prevent normal cell division .
In late anaphase and early telophase cells, phragmoblast microtubules become disorganized in multiple arrays, hampering regular cell plate deposition in cytokinesis . Microtubules of the spindle apparatus, while attached to chromosomal kinetochores, fail to show regular organization associated with microtubule-organizing centers at the opposite ends of the cell . This disruption results in chromosomes remaining in a condensed state of prometaphase or metaphase, effectively halting cell division .
Agricultural Applications
Control of Wild Oats
Flamprop-M-methyl has demonstrated significant efficacy in controlling wild oats (Avena fatua L.) in various crop systems, particularly in field corn (Zea mays L.) and spring wheat . Field studies conducted at the Morden Research Station on land heavily infested with wild oats assessed the performance of both Flamprop-methyl and its active isomer (Flamprop-M-methyl) in reducing wild oat populations .
The herbicide is primarily used as a selective foliar-applied treatment in Western Canada for wild oat control in spring wheat and has shown promise for application in field corn where wild oat infestations reach problematic levels .
Application Timing and Efficacy
The timing of application is critical for maximizing the efficacy of Flamprop-M-methyl against wild oats. Research indicates that the compound exhibits maximum activity when applied at the initiation of tillering in wild oats, typically at the four-leaf to five-leaf stage .
Field experiments examining different application timings have consistently demonstrated that application at the four-leaf stage of field corn provides optimal wild oat control while maintaining acceptable crop tolerance . The following table summarizes the efficacy of Flamprop-methyl and its active isomer at different application stages:
| Application Timing | Wild Oat Control | Crop Tolerance | Yield Impact |
|---|---|---|---|
| Two-leaf stage | Moderate | Variable | Suboptimal |
| Four-leaf stage | Maximum (>90%) | Acceptable | Significant improvement over untreated |
| Six-leaf stage | Good | Acceptable | Significant improvement over untreated |
Crop Tolerance and Interactions
While Flamprop-M-methyl demonstrates selectivity in field corn and spring wheat, certain factors can affect crop tolerance. Of particular note is the potential for antagonistic interactions when the herbicide is applied simultaneously with other agricultural chemicals .
Field studies have shown that when 2,4-D amine is applied concurrently with Flamprop-methyl or its active isomer, both wild oat control efficacy and field corn tolerance are reduced . This finding suggests that tank mixes with phenoxy herbicides for the control of broadleaved weeds should be avoided to prevent antagonistic effects .
Molecular and Biochemical Studies
Research at the molecular level has provided insights into how Flamprop-M-methyl affects plant cellular processes. Cytochemical fluorescence studies utilizing monoclonal antibodies against polymerized tubulin have elucidated the compound's effects on mitosis and microtubule assembly in maize roots .
These investigations revealed that cortical microtubules are only slightly affected by Flamprop-M-methyl treatment, whereas spindle and phragmoblast microtubules are severely disrupted . This selective impact on specific microtubule structures helps explain the compound's herbicidal activity while allowing for selectivity in certain crop species .
The compound's unique mode of action suggests it could be valuable in integrated weed management strategies, particularly in scenarios where resistance to other herbicide classes has developed .
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